Benzyl 4-[di(propan-2-yl)carbamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-[di(propan-2-yl)carbamoyl]benzoate is an organic compound with a complex structure that includes both benzyl and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-[di(propan-2-yl)carbamoyl]benzoate typically involves the reaction of benzyl alcohol with di(propan-2-yl)carbamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can target the carbamoyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, with reagents such as sodium hydroxide or sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl 4-[di(propan-2-yl)carbamoyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a biological system or an industrial process.
Comparison with Similar Compounds
Benzyl benzoate: Similar structure but lacks the carbamoyl group.
Di(propan-2-yl)carbamoyl chloride: A precursor in the synthesis of Benzyl 4-[di(propan-2-yl)carbamoyl]benzoate.
Benzyl alcohol: A simpler compound that serves as a starting material in the synthesis.
Uniqueness: this compound is unique due to the presence of both benzyl and carbamoyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Properties
IUPAC Name |
benzyl 4-[di(propan-2-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15(2)22(16(3)4)20(23)18-10-12-19(13-11-18)21(24)25-14-17-8-6-5-7-9-17/h5-13,15-16H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUNCKKEGKEPJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.